molecular formula C15H22O3 B310533 2-Methoxyphenyl 2-ethylhexanoate

2-Methoxyphenyl 2-ethylhexanoate

Cat. No.: B310533
M. Wt: 250.33 g/mol
InChI Key: JXFHZQSEECYEOP-UHFFFAOYSA-N
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Description

Chemical Classification and Molecular Identity

2-Methoxyphenyl 2-ethylhexanoate belongs to the class of aromatic esters, specifically characterized by the presence of an aromatic ring system linked to a branched-chain carboxylic acid through an ester functional group. The compound exhibits a molecular formula of C₁₄H₂₀O₃ with a molecular weight of approximately 222.28 grams per mole. The structural architecture consists of two distinct components: the 2-ethylhexanoic acid moiety, which provides a branched aliphatic chain, and the 2-methoxyphenol component, which contributes the aromatic character through its substituted benzene ring system. The methoxy group positioned ortho to the ester linkage significantly influences the compound's electronic properties and reactivity patterns.

The classification of this compound falls specifically under aromatic esters due to the presence of the benzene ring system within its molecular structure. This classification distinguishes it from aliphatic esters and places it within a category of compounds known for their unique physicochemical properties. The compound's structure features a methoxy substituent on the aromatic ring, which creates electron-donating effects that can participate in electrophilic aromatic substitution reactions. The branched nature of the 2-ethylhexanoic acid component adds complexity to the molecule's conformational behavior and influences its liquid-state properties. The ester linkage serves as the connecting bridge between these two structurally distinct domains, creating opportunities for intramolecular interactions that affect the compound's overall stability and reactivity.

The molecular geometry of this compound reflects the influence of both aromatic and aliphatic structural elements. The aromatic portion maintains planar geometry typical of benzene derivatives, while the branched alkyl chain exhibits conformational flexibility. The presence of the methoxy group introduces additional electron density to the aromatic system, enhancing nucleophilicity at specific positions on the ring. This structural arrangement creates a compound with distinct regions of varying polarity and reactivity, making it an interesting subject for both theoretical studies and practical applications.

Historical Context of Aromatic Esters in Chemical Research

The development of aromatic ester chemistry has its roots in the broader evolution of organic synthesis and industrial chemistry research. Historical investigations into aromatic esters began with early studies on their potential applications as solvents and intermediates in organic synthesis. Research conducted in the 1960s focused on the synthesis and evaluation of aromatic esters as potential base stock fluids for specialized applications, including gas turbine engine lubricants. These early investigations established fundamental understanding of how aromatic ester structures influence their physical and chemical properties.

Subsequent research in aromatic ester chemistry has revealed important insights into the relationship between molecular structure and macroscopic properties. Experimental and theoretical studies have demonstrated that aromatic ester solvents exhibit complex fluid structures with important effects arising from molecular geometries and intermolecular forces of dominating dipolar nature. These findings have contributed to the development of advanced theoretical models for predicting the behavior of aromatic ester systems under various conditions. The pressure-volume-temperature behavior of aromatic esters has been successfully correlated with empirical equations, providing valuable data for engineering applications.

The historical trajectory of aromatic ester research has also encompassed significant developments in synthetic methodologies. Biotechnological approaches to ester synthesis have gained prominence, with lipase-catalyzed esterification reactions offering advantages such as high catalytic efficiency, mild operating conditions, and selectivity of natural catalysts. These enzymatic methods have proven particularly valuable for the synthesis of esters with specific properties, including aromatic, emulsifying, and lubricant characteristics. The evolution of these synthetic approaches reflects the growing emphasis on environmentally friendly and economically viable chemical processes.

Modern research in aromatic ester chemistry continues to build upon these historical foundations, incorporating advanced computational methods and experimental techniques to understand molecular-level phenomena. The integration of quantum computational studies and classical molecular dynamics simulations has provided unprecedented insights into the structural and dynamic properties of aromatic esters. These advances have enabled researchers to correlate molecular parameters such as torsional barriers and cluster energetics with macroscopic properties, advancing both fundamental understanding and practical applications of aromatic ester compounds.

Relationship to Other 2-Ethylhexanoate and Methoxyphenyl Derivatives

This compound exists within a broader family of structurally related compounds that share either the 2-ethylhexanoate or methoxyphenyl structural motifs. The 2-ethylhexanoic acid component represents a branched-chain fatty acid commonly utilized in the production of metal carboxylates and various ester derivatives. This acid, with the systematic name hexanoic acid, 2-ethyl, serves as a precursor for numerous industrially important compounds including paint dryers, plasticizers, and polyvinyl chloride stabilizers. The branched structure of 2-ethylhexanoic acid, characterized by an ethyl substituent at the alpha position, imparts unique properties that distinguish it from linear carboxylic acids.

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features
This compound C₁₄H₂₀O₃ 222.28 Aromatic ester with ortho-methoxy substitution
2-Methoxyphenyl hexanoate C₁₃H₁₈O₃ 222.28 Linear hexanoic acid ester
4-Methoxyphenyl 2-ethylhexanoate C₁₅H₂₂O₃ 250.33 Para-methoxy isomer
2-Ethylhexyl 2-ethylhexanoate C₁₆H₃₂O₂ 256.42 Symmetric branched ester

Related methoxyphenyl derivatives include compounds such as 2-methoxyphenyl hexanoate, which differs from the target compound by containing a linear hexanoic acid chain rather than the branched 2-ethylhexanoic acid. This structural difference significantly affects the compound's physical properties and potential applications. The 2-methoxyphenyl hexanoate, also known as guaiacol caproate, demonstrates how subtle structural modifications can influence compound behavior while maintaining the core aromatic ester functionality. The presence of the linear versus branched alkyl chain affects molecular packing, viscosity, and thermal properties.

The 4-methoxyphenyl 2-ethylhexanoate represents a positional isomer where the methoxy group occupies the para position rather than the ortho position. This isomeric relationship highlights the importance of substitution patterns in determining compound properties. The para-substituted compound exhibits different electronic properties due to the altered resonance interactions between the methoxy group and the ester carbonyl through the aromatic ring system. Such positional effects are crucial in understanding structure-activity relationships within the methoxyphenyl ester family.

Within the 2-ethylhexanoate family, compounds such as 2-ethylhexyl 2-ethylhexanoate represent symmetric esters where both the acid and alcohol components derive from the same branched-chain precursor. These symmetric structures often exhibit unique thermal and rheological properties that make them valuable in specialized applications. Metal salts of 2-ethylhexanoic acid, including tin(II) 2-ethylhexanoate, demonstrate the versatility of the 2-ethylhexanoate moiety in coordination chemistry. These metal complexes find applications in catalysis and materials science, showcasing the broad utility of the 2-ethylhexanoate structural framework.

Significance in Ester Chemistry Research

The study of this compound contributes significantly to fundamental understanding of ester chemistry, particularly in the context of aromatic ester behavior and structure-property relationships. Research on this compound provides insights into the effects of aromatic substitution patterns on ester reactivity and stability. The methoxy group's electron-donating properties influence the electrophilic character of the ester carbonyl carbon, affecting hydrolysis rates and nucleophilic attack mechanisms. These electronic effects are crucial for understanding how aromatic substitution patterns modulate ester chemistry across different reaction conditions.

The synthetic pathways for this compound exemplify modern approaches to esterification chemistry, particularly the reaction between carboxylic acids and phenolic compounds. The synthesis typically involves esterification reactions where 2-ethylhexanoic acid reacts with 2-methoxyphenol in the presence of appropriate catalysts. The efficiency of these synthetic transformations depends on factors such as temperature, reaction time, and molar ratios of reactants. Understanding these parameters contributes to broader knowledge of esterification kinetics and optimization strategies for aromatic ester synthesis.

The compound serves as a model system for investigating the hydrolysis behavior of aromatic esters under various conditions. The primary reaction pathway involves hydrolysis back to the constituent acid and alcohol components under acidic or basic conditions. This hydrolytic behavior follows general ester chemistry principles but is modified by the electronic effects of the aromatic methoxy substituent. The mechanistic understanding of these hydrolysis reactions contributes to broader knowledge of ester stability and degradation pathways, with implications for both synthetic chemistry and materials applications.

Contemporary research on this compound also contributes to understanding molecular interactions and intermolecular forces in aromatic ester systems. The compound's structure allows for various types of molecular interactions, including dipole-dipole interactions, hydrogen bonding involving the methoxy group, and van der Waals forces between alkyl chain segments. These interactions influence bulk properties such as viscosity, density, and thermal behavior, making the compound valuable for fundamental studies of liquid-state structure and dynamics. The insights gained from such studies advance theoretical understanding of how molecular structure translates to macroscopic properties in aromatic ester systems.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(2-methoxyphenyl) 2-ethylhexanoate

InChI

InChI=1S/C15H22O3/c1-4-6-9-12(5-2)15(16)18-14-11-8-7-10-13(14)17-3/h7-8,10-12H,4-6,9H2,1-3H3

InChI Key

JXFHZQSEECYEOP-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OC1=CC=CC=C1OC

Canonical SMILES

CCCCC(CC)C(=O)OC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Metal 2-Ethylhexanoates

Metal carboxylates of 2-ethylhexanoic acid are widely used in industrial catalysis and polymer production. Key examples include:

Table 1: Comparison with Metal 2-Ethylhexanoates

Property 2-Methoxyphenyl 2-ethylhexanoate Calcium 2-ethylhexanoate Stannous 2-ethylhexanoate Cerium(III) 2-ethylhexanoate
Molecular Formula C15H22O3 C16H30CaO4 C8H16O2Sn C24H45CeO6
Physical State Likely liquid/oil Solid Liquid Solid
Primary Application Potential solvent/plasticizer Crosslinking agent Polyurethane catalyst Rare earth catalysis
Melting Point (°C) Not reported Not available Not reported Not reported
Solubility Organic solvents Low water solubility Hydrocarbon solvents Mineral oil

Key Differences :

  • Functionality : Metal salts are primarily catalysts, whereas the organic ester may serve as a solvent or intermediate.
  • Physical State: Metal carboxylates are often solids or viscous liquids, while this compound is likely a low-viscosity liquid.
  • Synthesis : Metal salts are synthesized via acid-base reactions , while the ester forms through acid-catalyzed esterification.

Comparison with Other Organic Esters

Organic esters of 2-ethylhexanoic acid and methoxyphenyl derivatives exhibit diverse applications:

Table 2: Comparison with Organic Esters and Methoxyphenyl Derivatives

Compound Molecular Structure Boiling Point (°C) Application Reference
2-Ethylhexyl 2-ethylhexanoate Branched ester Not available Lubricant additive
2-(2-Methoxyphenyl)-4,4-dimethyl-2-oxazoline Oxazoline derivative 311.5 (Predicted) Chemical intermediate
HBK14 (Piperazine derivative) Piperazine + methoxyphenyl Not reported Pharmaceutical research

Key Insights :

  • 2-Ethylhexanoate Esters: Esters like 2-ethylhexyl 2-ethylhexanoate are used as lubricant additives due to their low volatility and thermal stability .
  • The NBOMe series, though structurally distinct, highlights the bioactivity of methoxyphenyl groups but with high toxicity .

Physicochemical and Environmental Properties

  • This compound: Predicted to have moderate hydrophobicity (logP ~4–5) due to the aromatic and aliphatic groups. Likely stable under ambient conditions but susceptible to hydrolysis in acidic/basic environments.
  • Environmental Impact: Calcium and 2-ethylhexyl 2-ethylhexanoate were assessed under CEPA for low ecological risk . The methoxyphenyl ester’s toxicity would depend on hydrolysis products (e.g., 2-methoxyphenol and 2-ethylhexanoic acid).

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-Methoxyphenyl 2-ethylhexanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via esterification of 2-methoxyphenol with 2-ethylhexanoyl chloride under acid catalysis. Optimization involves controlling stoichiometry (1:1.2 molar ratio), temperature (80–100°C), and solvent selection (toluene or dichloromethane). Catalytic efficiency can be enhanced using Lewis acids like Cerium(III) 2-ethylhexanoate (0.5–2 mol%), which reduces side reactions and improves yield (>85%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (CDCl₃) identifies methoxy protons (δ 3.8–3.9 ppm) and ethylhexanoate aliphatic chains (δ 0.8–1.6 ppm). ¹³C NMR confirms ester carbonyl (δ 170–175 ppm) .
  • IR : Strong C=O stretch (~1740 cm⁻¹) and aromatic C-O (1250 cm⁻¹) validate ester formation .
  • GC-MS : Quantifies purity (>98%) and detects degradation products (e.g., 2-ethylhexanoic acid) via fragmentation patterns (m/z 144 for the acyl ion) .

Advanced Research Questions

Q. How does the electronic structure of the methoxy group influence the ester’s reactivity in catalytic applications?

  • Methodological Answer : The electron-donating methoxy group stabilizes transition states in Lewis acid-catalyzed reactions (e.g., transesterification). Computational studies (DFT) reveal reduced electrophilicity at the ester carbonyl, favoring nucleophilic attack. Experimental validation using Cerium(III) 2-ethylhexanoate as a catalyst shows 20% faster kinetics compared to non-methoxy analogs . Adjusting substituents (e.g., para vs. ortho methoxy) modulates reactivity, with ortho positioning enhancing steric hindrance and selectivity .

Q. What strategies mitigate ecological toxicity while maintaining efficacy in polymer synthesis?

  • Methodological Answer :

  • Biodegradable Ligands : Replace 2-ethylhexanoate with citric acid-derived esters, reducing bioaccumulation potential .
  • Encapsulation : Use polymeric micelles (e.g., PEG-PLA) to limit environmental release. Toxicity assays (Daphnia magna LC₅₀) show a 50% reduction in acute toxicity with encapsulation .
  • Alternative Catalysts : Employ enzyme-catalyzed polymerization (e.g., lipases) to avoid metal residues, aligning with green chemistry principles .

Q. How can discrepancies in toxicological data between in vitro and in vivo studies be resolved?

  • Methodological Answer :

  • Dose-Response Modeling : Use benchmark dose (BMD) analysis to reconcile in vitro hepatotoxicity (IC₅₀ = 50 µM) with in vivo NOAEL (10 mg/kg/day in rodents). Adjust for metabolic differences using hepatic S9 fractions to simulate in vivo detoxification pathways .
  • Metabolite Profiling : LC-HRMS identifies toxic intermediates (e.g., 2-ethylhexanoic acid) in vivo, which are absent in cell-based assays. Incorporate physiologically based kinetic (PBK) models to extrapolate in vitro findings .

Data Contradictions and Resolution

Q. How do conflicting reports on the compound’s hepatotoxicity inform risk assessment in biomedical research?

  • Methodological Answer : Discrepancies arise from metabolite variability (e.g., cytochrome P450 isoforms). Resolve via:

  • Interspecies Comparisons : Human hepatocytes show higher CYP2E1 activity (2x rodents), increasing 2-ethylhexanoic acid generation. Use humanized liver models (e.g., FRG mice) for translational relevance .
  • Biomarker Validation : Measure urinary 8-OHdG (oxidative stress) and serum ALT (liver damage) to correlate in vitro cytotoxicity with clinical outcomes .

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